molecular formula C13H17N3O2S B6959751 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide

Cat. No.: B6959751
M. Wt: 279.36 g/mol
InChI Key: YVPMFELINHHFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide is a synthetic organic compound that features a unique combination of a 1,2,4-oxadiazole ring and a thiophene ring

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8(10-6-5-7-19-10)11(17)15-13(3,4)12-14-9(2)16-18-12/h5-8H,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPMFELINHHFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C)(C)NC(=O)C(C)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide typically involves the following steps:

  • Formation of the 1,2,4-oxadiazole ring: : This can be achieved by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acyl chloride, under basic conditions. For example, amidoximes can react with carboxylic acids in the presence of a base like sodium hydroxide in a solvent such as dimethyl sulfoxide (DMSO) at ambient temperature .

  • Introduction of the thiophene ring: : The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is reacted with a halogenated precursor of the oxadiazole intermediate.

  • Amidation: : The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole-thiophene intermediate with an appropriate amine under standard amidation conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, which can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : The oxadiazole ring can be reduced under specific conditions, although this is less common due to the stability of the oxadiazole ring. Reducing agents like lithium aluminum hydride (LiAlH4) could be used.

  • Substitution: : The compound can undergo electrophilic substitution reactions, especially at the thiophene ring, which is reactive towards electrophiles due to its electron-rich nature. Common reagents include halogens (e.g., bromine) and nitrating agents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride.

    Electrophiles: Bromine, nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The 1,2,4-oxadiazole ring is known for its bioactivity, and compounds containing this moiety have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . The thiophene ring also contributes to the biological activity, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the agricultural industry as a potential pesticide or herbicide, given the bioactivity of its structural components .

Mechanism of Action

The mechanism of action of N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For example, it may inhibit enzymes like succinate dehydrogenase, affecting cellular respiration and energy production . The thiophene ring can also interact with biological membranes, altering their properties and affecting cell function.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar bioactivity.

    Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene ring and are known for their biological activity.

Uniqueness

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)propan-2-yl]-2-thiophen-2-ylpropanamide is unique due to the combination of the oxadiazole and thiophene rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other compounds that contain only one of these rings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.